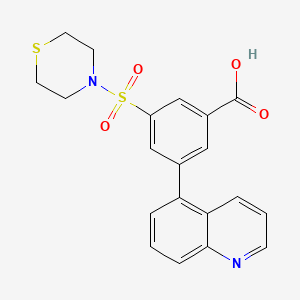![molecular formula C18H14F3N3OS B5501627 2-[(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5501627.png)
2-[(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest is a complex organic molecule with potential pharmaceutical applications. It belongs to a class of chemicals that have attracted attention due to their wide range of pharmaceutical activities, including antimicrobial and antitumor properties.
Synthesis Analysis
Synthesis of related compounds often involves condensation reactions, as seen in the creation of N-aryl-acetamide derivatives through the reaction of thiol and chloroacetamide in the presence of potassium carbonate (Mahyavanshi, Parmar, & Mahato, 2011). Another method involves the reaction of amino tetrahydrobenzo thiophene with cyanoacetate, leading to various heterocyclic derivatives (Shams et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated using techniques like NMR, IR spectroscopy, and X-ray crystallography. These techniques provide insights into the molecular geometry and structural features of the compound (Orek, Koparir, & Koparır, 2012).
Chemical Reactions and Properties
The chemical properties of related compounds can involve various reaction pathways like dipolar cyclization, dinucleophilic-bielectrophilic attack, and condensation reactions, leading to the formation of diverse products (Shams et al., 2010).
Physical Properties Analysis
While specific information on the physical properties of this compound was not found, related compounds often exhibit properties like solubility in common organic solvents and stability under various conditions.
Chemical Properties Analysis
The compound's chemical properties are likely characterized by its reactivity towards other chemicals, as seen in related compounds where reactions with different reagents lead to a variety of heterocyclic derivatives (Shams et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis and Application in Antimicrobial Agents
A study by Bondock et al. (2008) explored the synthesis of new heterocyclic compounds incorporating the antipyrine moiety, which includes compounds structurally related to 2-[(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide. These compounds exhibited potential as antimicrobial agents, highlighting their relevance in developing new treatments for microbial infections Bondock, Rabie, Etman, & Fadda, 2008.
Antitumor Activity
Albratty et al. (2017) demonstrated the antitumor activity of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, stemming from a similar structural foundation. These compounds showed promising inhibitory effects on different cell lines, suggesting their potential use in cancer therapy Albratty, El-Sharkawy, & Alam, 2017.
Insecticidal Assessment
Fadda et al. (2017) investigated the insecticidal properties of heterocyclic compounds incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. This research signifies the potential of such compounds, including those related to 2-[(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide, in agricultural pest management Fadda, Salam, Tawfik, Anwar, & Etman, 2017.
Propiedades
IUPAC Name |
2-[(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS/c19-18(20,21)12-4-2-5-13(7-12)24-16(25)10-26-17-15(8-22)14-6-1-3-11(14)9-23-17/h2,4-5,7,9H,1,3,6,10H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFKNDYKQRPENN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(C(=C2C1)C#N)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-{[(3-methoxyphenyl)amino]carbonyl}benzamide](/img/structure/B5501547.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B5501549.png)
![7-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5501564.png)
![4-amino-N-{4-[2-(3-nitrophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5501575.png)


![(3R*,3aR*,7aR*)-1-butyryl-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5501597.png)
![N-(2-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5501599.png)
![N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5501604.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5501609.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(2-methoxyethyl)amino]nicotinamide](/img/structure/B5501622.png)
![6-chloro-7-hydroxy-4-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-2H-chromen-2-one](/img/structure/B5501625.png)
![N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5501633.png)
